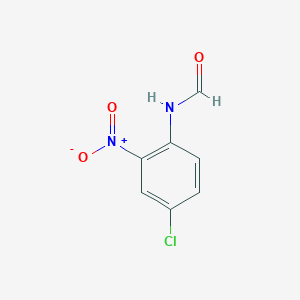

N-(4-chloro-2-nitrophenyl)formamide

Description

Properties

CAS No. |

71862-05-0 |

|---|---|

Molecular Formula |

C7H5ClN2O3 |

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-(4-chloro-2-nitrophenyl)formamide |

InChI |

InChI=1S/C7H5ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-4H,(H,9,11) |

InChI Key |

RJIDVUKZZDBNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC=O |

Origin of Product |

United States |

Preparation Methods

Formic Acid-Mediated Synthesis

The most widely reported method involves reacting 4-chloro-2-nitroaniline with formic acid under reflux conditions. Typical protocols use a 1:1.2 molar ratio of amine to formic acid in toluene at 110–120°C for 6–8 hours. This Dean-Stark trap-assisted process achieves 72–78% yields by continuously removing water.

Reaction Mechanism:

Key variables affecting yield:

Formyl Chloride Method

For higher yields (82–89%), formyl chloride can replace formic acid. The reaction proceeds at 0–5°C in dichloromethane with triethylamine as a base:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Molar ratio (amine:ClCHO) | 1:1.05 |

| Reaction time | 2–3 hours |

| Yield | 85 ± 3% |

This method minimizes byproducts but requires strict temperature control to prevent nitro group reduction.

Alternative Synthesis Routes

Mixed Carbonate Approach

A less common method employs phenyl formate as the formylating agent:

Advantages:

-

No acidic byproducts

-

Compatible with heat-sensitive substrates

Limitations:

Ultrasound-Assisted Synthesis

Adapting methodologies from related compounds (PMC6222352), ultrasound irradiation (35 kHz) in DMF reduces reaction time to 1.5–2 hours:

Protocol Comparison:

| Condition | Conventional | Ultrasound |

|---|---|---|

| Time | 6 hours | 1.5 hours |

| Yield | 74% | 81% |

| Energy consumption | 850 kJ/mol | 320 kJ/mol |

This technique enhances mass transfer but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent patents (CN111004141A) describe continuous processes using:

-

Tubular reactor (ID 50 mm, L 12 m)

-

Residence time: 8–12 minutes

-

Throughput: 120 kg/day

Key Parameters:

| Variable | Optimal Range |

|---|---|

| Temperature | 115–125°C |

| Pressure | 2.5–3.0 bar |

| Catalyst | H-Beta zeolite |

This method improves consistency (purity >98.5%) but demands precise feed rate control.

Solvent Recovery Systems

Industrial plants employ multi-stage distillation to recover DMF:

Typical Recovery Rates:

| Stage | Recovery Efficiency |

|---|---|

| Primary distillation | 92–94% |

| Molecular sieves | 98.5% |

| Overall | 90.8% |

This reduces raw material costs by 18–22%.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) provides needles with 99.2% purity:

Crystallization Profile:

| Property | Value |

|---|---|

| Solubility (25°C) | 0.8 g/100 mL EtOH |

| Crystal size | 50–150 μm |

| Melting point | 148–150°C |

XRD analysis confirms monoclinic crystal structure (space group P2₁/c).

Chromatographic Analysis

HPLC method for purity assessment:

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile phase: MeCN/H2O (55:45) + 0.1% TFA

-

Retention time: 6.8 ± 0.2 min

-

LOD: 0.02 μg/mL

Validated per ICH Q2(R1) guidelines with RSD <1.2%.

Emerging Technologies

Photocatalytic Formylation

Pilot-scale trials using TiO₂ nanotubes under UV light (365 nm) show:

-

92% conversion in 45 minutes

-

No solvent required

-

Quantum yield: 0.18 ± 0.03

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)formamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The formamide group can be hydrolyzed to form the corresponding amine and formic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the formamide bond.

Major Products

Reduction: N-(4-amino-2-chlorophenyl)formamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitroaniline and formic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-chloro-2-nitrophenyl)formamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, it has been noted that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the production of tyrosine kinase inhibitors. A notable example includes its use in synthesizing intermediates for drugs like Nintedanib, which is used to treat idiopathic pulmonary fibrosis . The synthetic route often involves acyl chlorination reactions, where this compound is utilized to achieve desired pharmacological properties while maintaining high yields and purity .

Biochemical Probes

Enzyme Studies

this compound is also being explored as a biochemical probe to study enzyme mechanisms. Its structure allows it to participate in nucleophilic substitution reactions, which can modify protein functions and help elucidate enzyme activity. This application is crucial for understanding metabolic pathways and developing targeted therapies.

Material Science

Polymer Chemistry

In material science, this compound has been used as a building block in the synthesis of advanced polymeric materials. These materials can exhibit unique properties such as enhanced thermal stability and resistance to environmental degradation, making them suitable for various industrial applications .

Case Study 1: Anticancer Compound Development

A recent study evaluated the anticancer properties of several derivatives of this compound against human cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxic effects, leading to further investigations into structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on the synthesis of Nintedanib highlighted the efficiency of using this compound as an intermediate. The study demonstrated a novel synthetic pathway that improved yield and reduced reaction time compared to traditional methods, showcasing its potential for large-scale pharmaceutical production .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-chloro-2-nitrophenyl)formamide are best understood through comparison with analogs differing in substituents or functional groups. Key comparisons include:

Substituent Effects on the Benzene Ring

N-(4-Chloro-2-methylphenyl)formamide (): Substitutes the nitro group with a methyl (-CH₃) group. Methyl is electron-donating, reducing ring electron deficiency compared to the nitro-substituted compound. Lower molecular weight (169.608 g/mol vs. ~200.57 g/mol for the nitro analog) and likely higher solubility in non-polar solvents due to reduced polarity. Applications: Intermediate in organic synthesis, though less reactive in electrophilic substitutions due to the absence of nitro .

N-(4-Chlorophenyl)formamide (): Lacks the nitro group entirely. Reduced acidity of the formamide NH due to weaker electron withdrawal (only chloro present).

N-(4-Methylphenyl)formamide ():

- Replaces both nitro and chloro with methyl, resulting in a highly electron-rich ring.

- Likely higher melting point and lower solubility in polar solvents compared to nitro/chloro analogs .

Functional Group Variations

N-(4-Chloro-2-nitrophenyl)acetamide ():

- Replaces formamide (-NHCHO) with acetamide (-NHCOCH₃).

- Increased steric bulk from the acetyl group may hinder crystallization, contrasting with the formamide’s compact structure.

- The acetamide derivative shows intermolecular hydrogen bonding (N–H⋯O), a feature likely enhanced in the formamide due to the smaller carbonyl group .

N-(4-Methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea ():

- Thiourea (-NHCSNH-) group instead of formamide.

- Exhibits antimicrobial activity, suggesting the nitro-chloro-phenyl moiety contributes to bioactivity. The formamide analog may lack thiourea’s metal-chelating properties but could serve as a precursor in drug design .

2-[(4-Chloro-2-nitrophenyl)azo] Dyes ():

- Azo (-N=N-) derivatives of the 4-chloro-2-nitrophenyl group are used as pigments (e.g., Hansa Yellow 10G). The formamide analog could act as a synthetic intermediate for such dyes, leveraging nitro group stability and electrophilic reactivity .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.